molecular formula C4H9N5 B3378647 2H-Tetrazol-5-amine, 2-propyl- CAS No. 145181-98-2

2H-Tetrazol-5-amine, 2-propyl-

Cat. No.: B3378647
CAS No.: 145181-98-2
M. Wt: 127.15 g/mol
InChI Key: WBHVXTQXNWCMJD-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine, 2-propyl- is a tetrazole derivative characterized by a propyl group (-CH₂CH₂CH₃) substituted at the 2-position of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-propyltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVXTQXNWCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397935
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145181-98-2
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Substituent Analysis

The 2H-tetrazol-5-amine scaffold allows for versatile functionalization. Key structural analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Features
2H-Tetrazol-5-amine, 2-propyl- Propyl C₃H₇N₅ Not explicitly provided Moderate lipophilicity, potential for improved metabolic stability
2H-Tetrazol-5-amine, 2-methyl- Methyl C₂H₅N₅ 76919-81-7 Higher solubility in polar solvents; common in antihypertensive agents
2H-Tetrazol-5-amine, 2-(phenylmethyl)- Benzyl C₈H₉N₅ Not provided Enhanced aromatic interactions; antimicrobial activity reported
2H-Tetrazol-5-amine, 2-(1-methylethyl)- Isopropyl C₄H₉N₅ 15454-54-3 Branched alkyl group; steric effects may reduce enzymatic degradation

Key Observations :

  • Steric Effects : Branched substituents (e.g., isopropyl) may hinder interactions with biological targets compared to linear alkyl chains .
  • Aromatic vs. Aliphatic : Benzyl derivatives (e.g., 2-(phenylmethyl)-) exhibit distinct electronic profiles due to π-π stacking capabilities, correlating with antimicrobial and antioxidant activities .

Physicochemical Properties

  • Acidity : Tetrazoles are weakly acidic (pKa ~4–5). Electron-donating groups (e.g., methyl) may slightly reduce acidity, while electron-withdrawing groups (e.g., benzyl) could enhance it.
  • Thermal Stability : Alkyl-substituted tetrazoles generally exhibit higher thermal stability than aryl derivatives due to reduced ring strain .

Biological Activity

2H-Tetrazol-5-amine, 2-propyl- is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of tetrazoles allows them to act as bioisosteres for carboxylic acids, providing potential advantages in drug design and development. This article explores the biological activity of 2H-Tetrazol-5-amine, 2-propyl-, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of 2H-Tetrazol-5-amine, 2-propyl- typically involves multi-step organic reactions that result in the formation of the tetrazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of 2H-Tetrazol-5-amine, 2-propyl- is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Antagonism: It can block receptor signaling pathways, influencing physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with 2H-Tetrazol-5-amine, 2-propyl-, including:

  • Antihypertensive Activity:
    • A study evaluated derivatives based on tetrazole as angiotensin-II receptor antagonists. Compounds derived from 2H-Tetrazol-5-amine exhibited significant antihypertensive effects compared to standard drugs .
    CompoundIC50 (µM)Activity
    AV210.30 ± 0.21Antihypertensive
    AV910.66 ± 0.52Antihypertensive
  • Antioxidant Activity:
    • The DPPH assay showed that derivatives of this compound exhibited strong free radical scavenging potential, indicating antioxidant properties .
  • Antimicrobial Activity:
    • Various studies have reported that tetrazole derivatives possess antibacterial and antifungal activities. For example, certain analogs showed effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Antihypertensive Derivatives
A series of compounds derived from 2H-Tetrazol-5-amine were synthesized and tested for their ability to lower blood pressure in hypertensive models. The study found that specific structural modifications significantly enhanced antihypertensive effects without crossing the blood-brain barrier .

Case Study 2: Antimicrobial Screening
In another study, a range of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of 2H-Tetrazol-5-amine, 2-propyl-, can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
4-methyl-N-(2-propyl-tetrazol)Methyl group at position fourModerate antimicrobial
4-ethyl-N-(2-propyl-tetrazol)Ethyl group at position fourEnhanced antihypertensive
5-Amino-2-methyl-tetrazoleAmino group at position fiveAntifungal

Q & A

Q. What are the common synthetic routes for preparing 2-propyl-2H-tetrazol-5-amine, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of hydrazine derivatives with appropriate ketones or nitriles. For example, hydrazine can react with 2-propyl nitrile under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form the tetrazole ring. Key parameters include:
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of intermediates.
  • Catalysts : Use of ZnCl₂ or NH₄Cl to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict stoichiometric control of hydrazine to nitrile ratios .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-propyl-2H-tetrazol-5-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : The amine proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm. The 2-propyl group shows a triplet (δ 1.0–1.2 ppm, CH₃) and a multiplet (δ 2.3–2.6 ppm, CH₂) .
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and the tetrazole ring (C=N at 1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 128 (C₄H₉N₅) and fragmentation patterns (e.g., loss of NH₂, m/z 111) validate the structure .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the stability of 2-propyl-2H-tetrazol-5-amine derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:
  • Tautomer Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare energy levels of possible tautomers (e.g., 1H vs. 2H forms). Experimental validation via X-ray crystallography or variable-temperature NMR can identify dominant tautomers .
  • Solvent Modeling : Incorporate solvent polarity in computational models (e.g., PCM in Gaussian) to align with experimental stability trends in DMSO vs. water .
  • Thermodynamic Data : Compare calculated Gibbs free energy with DSC/TGA results to reconcile decomposition pathways .

Q. How does X-ray crystallography using SHELXL and ORTEP-3 determine tautomeric forms and solid-state packing of 2-propyl-2H-tetrazol-5-amine?

  • Methodological Answer :
  • Data Collection : High-resolution single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL. Hydrogen-bonding networks are mapped to identify tautomers (e.g., NH₂ positioning) .
  • ORTEP-3 Visualization : Thermal ellipsoids reveal atomic displacement parameters, distinguishing static disorder (multiple tautomers) from dynamic motion .
  • Packing Analysis : Programs like Mercury assess intermolecular interactions (e.g., π-stacking of tetrazole rings) influencing stability and reactivity .

Q. What mechanistic insights guide the optimization of 2-propyl-2H-tetrazol-5-amine’s biological activity (e.g., antimicrobial)?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Modify the propyl chain (e.g., branching, halogenation) to enhance membrane permeability. Bioassays against E. coli and S. aureus quantify MIC values .
  • Enzymatic Studies : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase. Experimental validation via enzyme inhibition assays correlates computational scores with IC₅₀ data .
  • Metabolic Stability : LC-MS tracks degradation in liver microsomes to identify metabolically labile sites (e.g., NH₂ group) for targeted derivatization .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the solubility of 2-propyl-2H-tetrazol-5-amine in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may stem from impurities or hydration states. Solutions include:
  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity before solubility tests .
  • Hydration Control : Dry samples under vacuum (40°C, 24 hrs) and compare with hydrated forms (e.g., monohydrate) via Karl Fischer titration .
  • Solubility Profiling : Use shake-flask method in triplicate (25°C) for solvents like ethanol (high solubility) vs. hexane (low), reporting averages with standard deviations .

Experimental Design

Q. What protocols ensure reproducibility in synthesizing 2-propyl-2H-tetrazol-5-amine for multi-institutional studies?

  • Methodological Answer :
  • Standardized Procedures : Publish step-by-step protocols with exact reagent grades (e.g., Sigma-Aldrich, ≥99%), reaction times, and quenching methods .
  • Interlab Validation : Collaborate with 3+ labs to test reproducibility, reporting yields, purity (HPLC), and spectral data (NMR) in supplementary materials .
  • Error Documentation : Track deviations (e.g., temperature fluctuations ±5°C) and their impact on yield/purity using factorial design experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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